2-(3,4-dimethoxyphenyl)-5-(3,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
This compound belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one class, characterized by a bicyclic core with fused pyrazole and pyrazine rings. Key structural features include:
- Position 2: A 3,4-dimethoxyphenyl group, contributing electron-donating methoxy substituents.
- Position 5: A 3,4-dimethylbenzyl group, providing steric bulk and lipophilicity.
- Core: The pyrazinone moiety enables hydrogen bonding and π-π stacking interactions, critical for biological activity.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-15-5-6-17(11-16(15)2)14-25-9-10-26-20(23(25)27)13-19(24-26)18-7-8-21(28-3)22(12-18)29-4/h5-13H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJDLSLFVFUKDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-5-(3,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between hydrazine derivatives and α,β-unsaturated carbonyl compounds can form the pyrazolo[1,5-a]pyrazine core.
Substitution Reactions: The introduction of the 3,4-dimethoxyphenyl and 3,4-dimethylbenzyl groups is achieved through substitution reactions. These reactions often require the use of strong bases or acids as catalysts and may involve intermediate steps to protect functional groups.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, industrial production may incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-5-(3,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Strong bases like sodium hydride or acids like sulfuric acid as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-5-(3,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Studies have shown that the compound can interact with specific biological targets, leading to various biological effects.
Medicine: Explored for its potential therapeutic applications. Its ability to modulate specific molecular pathways makes it a candidate for drug development.
Industry: Utilized in the development of advanced materials and chemical products. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-(3,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications and Substituent Effects
Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives
Heterocyclic Core Variations
- Pyrazolo[1,5-a]pyrimidines (): Replacement of pyrazine with pyrimidine alters hydrogen-bonding capacity. For example, 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exhibits antitrypanosomal activity due to trifluoromethyl and halogen substituents .
- Pyrido-Fused Derivatives (): Pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines show antiproliferative activity, but their fused pyridine ring reduces solubility compared to the target compound’s pyrazinone core .
Physicochemical Properties
Key Observations :
- The target compound’s 3,4-dimethylbenzyl group enhances lipophilicity compared to dihydro or oxadiazole-containing analogs.
- Methoxy groups improve solubility relative to halogenated derivatives (e.g., 4-chlorophenyl in ) .
Biological Activity
2-(3,4-dimethoxyphenyl)-5-(3,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic organic compound belonging to the class of pyrazolopyrazines. Its unique structure includes a pyrazolo[1,5-a]pyrazine core with specific substituents that enhance its biological activity. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential therapeutic properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 318.39 g/mol. The presence of the 3,4-dimethoxyphenyl and 3,4-dimethylbenzyl groups contributes to its distinct chemical reactivity and biological interactions.
Structure
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.39 g/mol |
| CAS Number | 1326876-75-8 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving the modulation of specific signaling pathways.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human breast cancer cell lines demonstrated that this compound effectively reduced cell viability in a dose-dependent manner. The mechanism was attributed to the inhibition of key enzymes involved in cell cycle regulation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has displayed antimicrobial effects against several bacterial strains. Its efficacy is believed to stem from its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes responsible for tumor growth and proliferation.
- Receptor Interaction : It can bind to receptors involved in cellular signaling pathways, leading to altered cellular responses.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells may contribute to its cytotoxic effects.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. Its derivatives are being explored for enhanced biological activities and improved pharmacological profiles.
Future Directions
Ongoing research is focused on optimizing the synthesis and exploring the structure-activity relationships (SAR) of this compound and its derivatives. Investigations into its potential as a lead compound for drug development are also underway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
